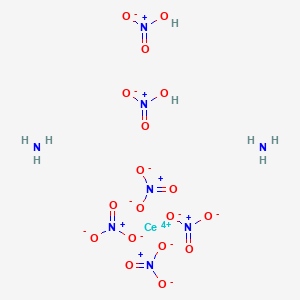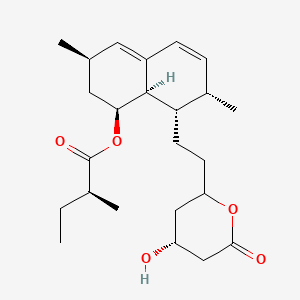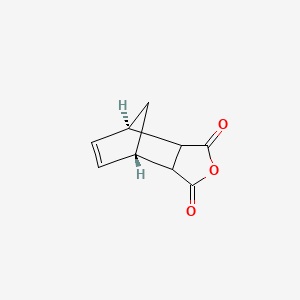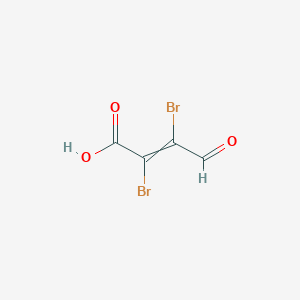
Ammonium cerium(IV) nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceric ammonium nitrate, also known as diammonium cerium(IV) nitrate, is an inorganic compound with the chemical formula ((NH_4)_2[Ce(NO_3)_6]). It appears as orange-red crystals and is highly soluble in water. This compound is a specialized oxidizing agent widely used in organic synthesis and quantitative analysis .
Preparation Methods
Ceric ammonium nitrate is prepared by dissolving cerium(III) oxide ((Ce_2O_3)) in hot, concentrated nitric acid ((HNO_3)). The resulting solution contains the hexanitratocerate(IV) anion ([Ce(NO_3)_6]^{2-}) and ammonium cations ((NH_4^+)). The ammonium ions do not participate in the oxidizing reactions of this salt .
Industrial production involves dissolving cerium(III) carbonate in nitric acid, followed by the addition of ammonium nitrate. The solution is then evaporated to crystallize ceric ammonium nitrate .
Chemical Reactions Analysis
Ceric ammonium nitrate is a strong one-electron oxidizing agent. It undergoes various types of reactions, including:
Oxidation: It oxidizes alcohols, phenols, ethers, and C-H bonds, especially those that are benzylic.
Substitution: It facilitates the oxidative addition of electrophilic radicals to alkenes, enabling carbon-carbon and carbon-heteroatom bond formation.
Nitration: It can nitrate aromatic compounds under specific conditions.
Common reagents used in these reactions include water, acetonitrile, and other organic solvents. The major products formed depend on the substrate and reaction conditions, such as ketones, aldehydes, and nitrated aromatic compounds .
Scientific Research Applications
Ceric ammonium nitrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ceric ammonium nitrate involves the transfer of an oxygen atom from the ceric ammonium nitrate molecule to the substrate. This transfer occurs in the form of a radical, which reacts with the substrate to form the product. The reaction is highly exothermic, releasing a significant amount of heat .
Comparison with Similar Compounds
Ceric ammonium nitrate is compared with other strong oxidizing agents such as permanganate ((MnO_4^-)), bromate ((BrO_3^-)), and dichromate ((Cr_2O_7^{2-})). While all these compounds are strong oxidizers, ceric ammonium nitrate is unique due to its high solubility in water and its ability to oxidize a wide range of substrates under mild conditions .
Similar compounds include:
Ammonium nitrate: Used as a fertilizer and in explosives.
Cerium(IV) oxide: Used as a catalyst and in polishing materials.
Ceric ammonium nitrate stands out due to its versatility and efficiency in various chemical transformations, making it a valuable reagent in both academic and industrial settings.
Properties
IUPAC Name |
azane;cerium(4+);nitric acid;tetranitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2HNO3.4NO3.2H3N/c;6*2-1(3)4;;/h;2*(H,2,3,4);;;;;2*1H3/q+4;;;4*-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBGOERAEYJBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7908237.png)
![N-[(2R,3R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7908239.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35R,36R,37R,38S,39S,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B7908251.png)
![(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one](/img/structure/B7908263.png)
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7908268.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B7908293.png)


![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7908316.png)


